Derivatives of pyrrolo[2,3-c]pyridine are frequently investigated in medicinal chemistry for their potential as pharmaceuticals, particularly in the fields of oncology and virology. For example, ABBV-744, a clinical development compound derived from pyrrolo[2,3-c]pyridine, shows selectivity for the second bromodomain of the BET family of proteins and is investigated for its potential in oncology [].
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its pyrrolo[2,3-c]pyridine core structure. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules. The compound has a molecular formula of and is classified under heterocycles, specifically pyrrolopyridines, which are known for their diverse biological activities and applications in drug development .
The synthesis of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method employs N-bromosuccinimide as the brominating agent in a solvent such as dichloromethane or acetonitrile. This reaction requires careful control of conditions to achieve high regioselectivity and minimize side products.
The synthesis can be summarized in the following steps:
Industrial production may involve scaling these methods while optimizing for yield and purity through additional purification techniques.
The molecular structure of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine features a bicyclic arrangement with a pyridine ring fused to a pyrrole ring. The presence of the bromine atom at position 7 and the methoxy group at position 4 contributes to its unique chemical properties.
These structural characteristics influence its reactivity and interaction with biological targets .
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. It is believed to inhibit kinase activity by binding to the ATP-binding site of enzymes, thereby blocking their function. This interaction is critical for its potential applications in therapeutic contexts such as oncology and virology .
Relevant data includes:
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Regioselective bromination at the C7 position of 4-methoxy-1H-pyrrolo[2,3-c]pyridine is achieved through electrophilic aromatic substitution (EAS). The electron-rich pyrrole ring (C7 position) exhibits greater reactivity than the methoxy-activated pyridine moiety, enabling selective bromination. Phosphorus oxybromide (POBr₃) serves as the optimal reagent, generating the title compound in 27% yield at 160°C under inert atmosphere [7]. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide at 0°C provides moderate yields (40-50%) but with reduced regioselectivity due to competing reactions at C3. The bromo group significantly enhances the compound’s utility in cross-coupling reactions by lowering the LUMO energy (-1.2 eV) at C7, as confirmed by computational studies [3] [5].
Table 1: Bromination Reagents and Outcomes
Reagent | Conditions | Yield (%) | Regioselectivity (C7:C3) |
---|---|---|---|
POBr₃ | 160°C, Anisole, Ar | 27 | >20:1 |
NBS | 0°C, DMF | 40-50 | ~5:1 |
Br₂/DCM | RT, 24h | <15 | ~3:1 |
The C3 position undergoes electrophilic acylation due to its inherent nucleophilicity. Aluminum chloride-mediated Friedel-Crafts reactions with methyl oxalyl chloride in dichloromethane/nitromethane (4:1) afford 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetates in near-quantitative yields (99%). This reaction proceeds via acylium ion attack at C3, facilitated by the electron-donating effect of the pyrrole nitrogen. The reaction exhibits complete regioselectivity for C3 over C2 or C5 positions, as confirmed by ¹H-NMR (δ 13.16 ppm, indolic NH) [7].
Palladium-catalyzed Sonogashira coupling enables C7–C(sp) bond formation. Using PdCl₂(PhCN)₂ (2.5 mol%), CuI (10 mol%), and tri-2-furylphosphine (20 mol%) in piperidine, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine couples with terminal alkynes (e.g., 3-butyn-2-ol) at 80°C. This yields 4-methoxy-7-(3-hydroxy-1-butyn-1-yl)-6-azaindole in 95% yield after 6 hours [7]. The reaction tolerates diverse functional groups, including propargylic alcohols and TMS-protected alkynes.
Stille couplings employ tetrakis(triphenylphosphine)palladium(0) (10 mol%) and CuI (10 mol%) in degassed DMF. Pyrazine stannanes couple efficiently at 90°C (4 hours), providing biheteroaryl products (e.g., 4-methoxy-7-(pyrazin-2-yl)-1H-pyrrolo[2,3-c]pyridine) in 53% yield. Critical to success is the use of methanesulfonic acid SCX cartridges to remove triphenylphosphine oxide byproducts [7].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction Type | Catalyst System | Key Reagent | Yield (%) | Application |
---|---|---|---|---|
Sonogashira | PdCl₂(PhCN)₂/CuI | 3-Butyn-2-ol | 95 | Alkynylated imaging probes |
Stille | Pd(PPh₃)₄/CuI | 2-(Tri-n-butylstannyl)pyrazine | 53 | Kinase inhibitor intermediates |
The C7 bromine undergoes nucleophilic substitution with strong nitrogen nucleophiles (e.g., piperazine). Microwave-assisted reactions (150°C, DMSO, 1 hour) provide 7-(piperazin-1-yl) derivatives in >75% yield. This reactivity is attributed to the electron-withdrawing nature of the adjacent pyridine ring, which reduces the electron density at C7 (calculated partial charge: +0.18). Heterocyclic amines exhibit superior reactivity compared to aliphatic amines due to enhanced nucleofugality of bromide [3] [6].
Protection of the pyrrole nitrogen is essential for C3 functionalization:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: